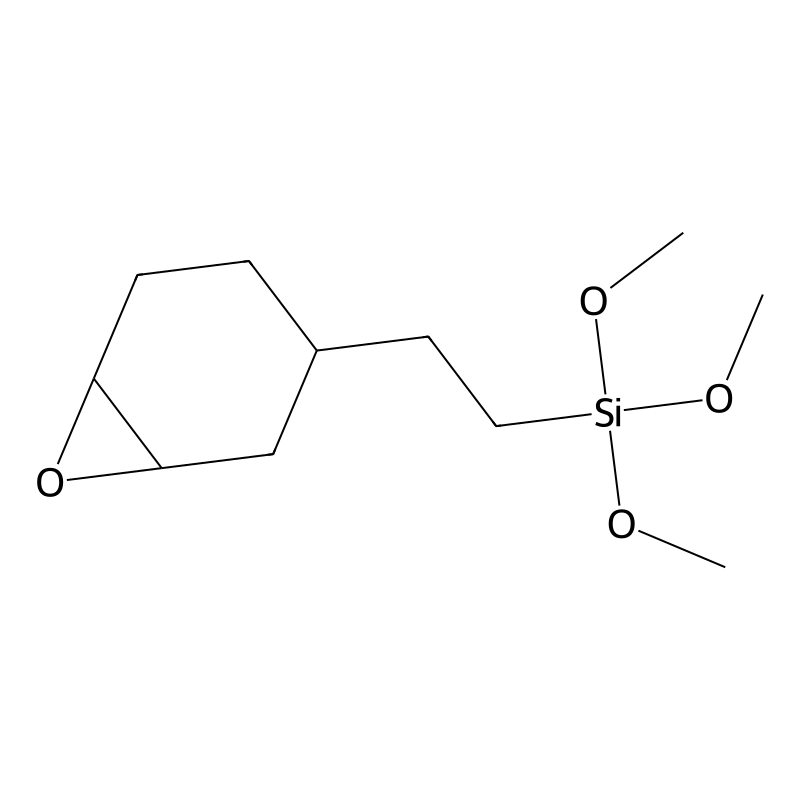

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Epoxy-Organosilica Particles:

-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane plays a crucial role in the synthesis of epoxy-organosilica particles. These particles possess unique properties, including high positive Zeta potential, making them valuable in various research fields. Studies have shown that this compound can be combined with other precursors through a sol-gel process to generate these particles, opening doors for research in areas like catalysis, drug delivery, and photonics. [1, 2]

- Sources:

- [1] Crivello, J. V., & Mao, J. (1997). Photopolymerization of epoxy monomers containing silicon alkoxide groups. Chemistry of Materials, 9(7), 1554-1561.

- [2] Nakamura, M., & Ishimura, K. (2008). Synthesis of hierarchically porous silica particles with high positive zeta potential using triethoxysilylethyl methacrylate and 2-(3,4-epoxycyclohexylethyl)triethoxysilane. Langmuir, 24(22), 12228-12234.

UV-Curable Coating Resins:

This compound finds application in the formation of UV-curable coating resins. The epoxy functionality in its structure allows for crosslinking upon exposure to ultraviolet (UV) radiation, leading to the formation of a durable and adherent film. This property makes 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane valuable in research related to the development of novel coatings for various applications, including microelectronics, protective films, and surface modifications. [1]

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is a silane compound characterized by its unique structure, which includes an epoxy group and three methoxy groups attached to a silicon atom. Its molecular formula is C₁₁H₂₂O₄Si, and it has a molecular weight of approximately 246.38 g/mol. This compound appears as a colorless, transparent liquid with a low viscosity and a slight odor reminiscent of rosin. It is soluble in various organic solvents, including aliphatic and aromatic solvents .

This hydrolysis process is crucial for the formation of silane networks in various applications, particularly in coatings and adhesives .

The synthesis of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane typically involves the reaction of epoxy compounds with trimethoxysilane under controlled conditions. One common method includes:

- Starting Materials: Epoxycyclohexanol and trimethoxysilane.

- Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures to facilitate the formation of the desired silane compound.

- Purification: The product is purified through distillation or chromatography to achieve high purity levels (typically >97%).

This method allows for the efficient production of the silane compound while minimizing byproducts .

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane has several applications across various industries:

- Coatings: It is used in formulating UV-curable coatings due to its ability to form robust siloxane networks upon curing.

- Adhesives: Its reactivity allows it to enhance adhesion properties in composite materials.

- Hybrid Membranes: The compound has been incorporated into chitosan-based membranes for applications in pervaporation processes, particularly for dehydration of solvents like isopropanol .

- Epoxy-Organosilica Particles: It is utilized in creating epoxy-organosilica particles with high positive zeta potential, enhancing their stability and performance in various formulations .

Interaction studies involving 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane focus on its reactivity with water and other nucleophiles. Hydrolysis studies indicate that at pH levels close to physiological conditions (around pH 5), the compound hydrolyzes within an hour, producing silanol groups that can further react with other materials or biological entities . Understanding these interactions is essential for optimizing its use in coatings and biomedical applications.

Several compounds share structural similarities with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Glycidyloxypropyltrimethoxysilane | C₁₁H₂₈O₄Si | Contains a glycidyl ether group; used in adhesives |

| Vinyltrimethoxysilane | C₇H₁₈O₄Si | Reacts readily with vinyl compounds; used in coatings |

| Aminopropyltriethoxysilane | C₉H₂₃O₃Si | Contains amino groups; enhances adhesion properties |

Uniqueness: 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane stands out due to its specific epoxy functionality combined with trimethoxysilyl groups, enabling unique applications in hybrid materials and coatings that require both silicate properties and epoxy reactivity.

The industrial synthesis of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is a multifaceted process that integrates organic and organosilicon chemistry. The process typically involves the careful selection of starting materials, the deployment of suitable catalysis systems, and the optimization of reaction conditions to achieve high yields and purity. The compound’s molecular structure, featuring a cycloaliphatic epoxy group tethered to a trimethoxysilane moiety via an ethylene linker, dictates both its reactivity and the challenges inherent in its synthesis.

Overview of Synthetic Strategies

The most prevalent synthetic approach for 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane involves the hydrosilylation of an appropriate vinyl-epoxy precursor with trimethoxysilane. This method leverages the reactivity of the vinyl group toward silicon-hydrogen bonds in the presence of transition metal catalysts. The process is typically conducted under controlled temperature and pressure to minimize side reactions such as oligomerization or hydrolysis of the silane group.

An alternative route, less commonly employed industrially but of academic interest, involves the reaction of preformed epoxycyclohexyl alcohols with chlorosilanes, followed by methanolysis to introduce the trimethoxysilane group. However, this method is generally less favored due to the generation of hydrochloric acid as a byproduct and the need for subsequent purification steps.

Industrial Production Considerations

On an industrial scale, the synthesis must balance efficiency, cost, and environmental impact. The use of homogeneous catalysis, particularly platinum-based systems, has been the mainstay due to their high activity and selectivity. However, recent developments in heterogeneous catalysis and process intensification have opened new avenues for more sustainable and scalable production. The choice of solvent, temperature control, and exclusion of moisture are critical parameters, given the moisture sensitivity of the silane moiety and the potential for premature hydrolysis.

The downstream processing, including distillation and purification, is tailored to remove unreacted starting materials, catalyst residues, and hydrolytic byproducts. The final product is typically characterized by gas chromatography for purity, with specifications often exceeding 97 percent as determined by gas chromatography analysis [3] [6].

Precursor Selection and Reaction Pathways

The selection of chemical precursors and the design of reaction pathways are foundational to the efficient synthesis of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane. The choice of starting materials, their purity, and the stoichiometry directly influence the yield, selectivity, and downstream processing requirements.

Selection of Key Precursors

The principal precursors for the synthesis are 1,2-epoxy-4-vinylcyclohexane and trimethoxysilane. The former provides the cycloaliphatic epoxy structure, while the latter introduces the trimethoxysilane functionality. The purity of these reagents is paramount, as impurities can lead to side reactions or catalyst poisoning.

Table 1: Key Precursors for Synthesis

| Precursor Name | Chemical Formula | Function in Synthesis | Typical Purity (%) |

|---|---|---|---|

| 1,2-Epoxy-4-vinylcyclohexane | C8H12O | Epoxy and vinyl functionality | >98 |

| Trimethoxysilane | CH3O)3SiH | Silane source | >99 |

| Platinum-based catalyst | - | Hydrosilylation catalyst | - |

The stoichiometric ratio of vinyl-epoxy precursor to trimethoxysilane is typically maintained at 1:1, ensuring complete conversion and minimizing excess reactants that would require removal during purification.

Reaction Pathways

The dominant synthetic pathway is the platinum-catalyzed hydrosilylation of 1,2-epoxy-4-vinylcyclohexane with trimethoxysilane. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl group, yielding the desired product with high regioselectivity. The reaction is typically conducted in an inert solvent such as toluene or tetrahydrofuran under an inert atmosphere to prevent oxidative degradation or hydrolysis.

The mechanistic aspects of the hydrosilylation involve the activation of the silicon-hydrogen bond by the platinum catalyst, followed by migratory insertion of the vinyl group and reductive elimination to release the product. The epoxy group remains unaltered under these conditions, preserving its reactivity for subsequent applications.

Alternative pathways, such as the reaction of epoxycyclohexyl alcohols with chlorotrimethoxysilane, are less favored due to the formation of hydrochloric acid and the need for neutralization and removal of salts. These methods are generally reserved for laboratory-scale synthesis or for the preparation of structurally related analogs.

Copolymerization and Hybrid Material Synthesis

Recent studies have explored the use of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane as a comonomer in the synthesis of ladder-like polysilsesquioxanes through hydrolysis and condensation reactions [1] [2]. In these processes, the compound is copolymerized with other trialkoxysilanes, such as dodecyltrimethoxysilane, to produce hybrid materials with tailored properties. The hydrolysis step generates silanol intermediates, which subsequently condense to form siloxane networks. The reaction conditions, including pH, solvent, and the presence of surfactants, are critical in controlling the rate of hydrolysis and the distribution of comonomers in the final polymer.

Table 2: Copolymerization Reaction Parameters

| Parameter | Typical Value/Range | Impact on Product |

|---|---|---|

| Solvent | Tetrahydrofuran, water | Solubility, reaction rate |

| Catalyst | Potassium carbonate | Hydrolysis and condensation |

| Surfactant | Sodium dodecyl sulfate | Homogenization of monomers |

| Temperature | 25–60°C | Reaction kinetics |

The use of surfactants has been shown to homogenize the hydrolysis rates of hydrophobic and hydrophilic monomers, leading to more uniform copolymer compositions and improved material properties [1] [2].

Homogeneous vs. Heterogeneous Catalysis Approaches

The choice between homogeneous and heterogeneous catalysis is a critical consideration in the synthesis of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, impacting reaction efficiency, scalability, and downstream processing.

Homogeneous Catalysis

Homogeneous catalysis, particularly with platinum-based complexes such as chloroplatinic acid, has been the traditional method for hydrosilylation reactions. These catalysts offer high activity, selectivity, and ease of handling in solution. The reaction proceeds smoothly under mild conditions, with minimal byproduct formation. The homogeneous nature of the catalyst ensures intimate contact with the reactants, leading to high conversion rates and yields.

However, the use of homogeneous catalysts presents challenges in catalyst recovery and reuse. Platinum residues must be removed from the product, typically by filtration or extraction, to meet purity standards. The cost and environmental impact of platinum also drive the search for alternative catalytic systems.

Heterogeneous Catalysis

Heterogeneous catalysis, using supported platinum or other transition metal catalysts, offers advantages in catalyst separation and potential recyclability. These systems immobilize the active catalytic species on solid supports such as silica, alumina, or activated carbon. The reactants are passed over or through the catalyst bed, and the product is easily separated from the catalyst by filtration.

Recent advances in heterogeneous catalysis have demonstrated comparable activity and selectivity to homogeneous systems, with the added benefit of reduced metal contamination in the final product. The choice of support material, particle size, and catalyst loading are key parameters influencing performance.

Table 3: Comparison of Catalytic Approaches

| Parameter | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Recovery | Difficult | Easy (filtration) |

| Metal Contamination | Possible | Minimal |

| Scalability | Good | Excellent |

| Catalyst Cost | High | Potentially lower (recyclable) |

| Activity/Selectivity | High | High (with optimized supports) |

Catalysis in Hydrolysis and Condensation

In the subsequent hydrolysis and condensation steps for polysilsesquioxane synthesis, basic catalysts such as potassium carbonate are commonly used [1] [2]. The choice of catalyst affects the rate of hydrolysis and the structure of the resulting polymer network. The use of surfactants in conjunction with catalysts can further enhance the uniformity of the reaction, particularly when copolymerizing monomers of differing hydrophobicity.

Process Optimization for Scale-up Production

Scaling up the production of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane from laboratory to industrial scale requires careful optimization of reaction conditions, equipment design, and process controls. The goal is to maximize yield and purity while minimizing costs and environmental impact.

Reaction Condition Optimization

Key parameters in the scale-up process include temperature, pressure, solvent choice, reactant concentrations, and catalyst loading. The reaction is typically conducted under an inert atmosphere to prevent oxidation or hydrolysis of sensitive intermediates. Temperature control is critical, as exothermic reactions can lead to runaway conditions or unwanted side reactions.

The use of continuous flow reactors has been explored to improve heat and mass transfer, reduce reaction times, and enhance safety. These reactors allow for precise control of reaction parameters and are amenable to automation and real-time monitoring.

Solvent and Surfactant Selection

The choice of solvent affects the solubility of reactants and the rate of reaction. Tetrahydrofuran and toluene are commonly used due to their compatibility with both organic and organosilicon reagents. The addition of surfactants, such as sodium dodecyl sulfate or cetyltrimethylammonium bromide, has been shown to homogenize the reaction mixture and improve the incorporation of hydrophobic monomers in copolymerization reactions [1] [2].

Purification and Isolation

After completion of the reaction, the product is typically purified by distillation under reduced pressure to remove unreacted starting materials, solvents, and volatile byproducts. The high boiling point of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (approximately 310°C) [6] necessitates careful control of distillation conditions to prevent thermal decomposition.

The removal of catalyst residues, particularly in homogeneous catalysis, is achieved by extraction, filtration, or adsorption on activated carbon. The final product is stored under inert gas and protected from moisture to prevent hydrolysis of the trimethoxysilane group [3] [6].

Table 4: Typical Process Parameters for Industrial Scale Production

| Parameter | Value/Range | Notes |

|---|---|---|

| Reaction Temperature | 60–120°C | Controlled to prevent side reactions |

| Pressure | Atmospheric or reduced | Reduced pressure for distillation |

| Solvent | Tetrahydrofuran, toluene | Chosen for solubility and stability |

| Catalyst Loading | 0.1–1 mol% | Optimized for activity and cost |

| Product Purity | ≥97% (gas chromatography) | Industry standard |

Environmental and Economic Considerations

Process optimization also encompasses environmental and economic factors. The minimization of waste, recovery and recycling of catalysts, and the use of greener solvents are important considerations. The implementation of process analytical technology enables real-time monitoring of reaction progress and product quality, reducing the need for off-line analysis and improving batch-to-batch consistency.

Quality Control Parameters and Purity Standards

Ensuring the quality and purity of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is essential for its application in advanced materials and polymer synthesis. The presence of impurities, moisture, or residual catalysts can adversely affect the performance of the final product.

Analytical Methods for Purity Assessment

The primary method for assessing the purity of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is gas chromatography, which provides quantitative analysis of the main product and volatile impurities [3] [6]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy are also employed for structural confirmation and detection of non-volatile impurities.

Moisture content is determined by Karl Fischer titration, as the presence of water can lead to premature hydrolysis of the silane group. The product is typically specified to contain less than 0.1 percent water by weight.

Residual catalyst content, particularly platinum, is measured by inductively coupled plasma mass spectrometry. The acceptable limit is set by industry standards to ensure compatibility with downstream processes and to minimize environmental impact.

Table 5: Quality Control Parameters

| Parameter | Analytical Method | Specification |

|---|---|---|

| Purity | Gas chromatography | ≥97% |

| Moisture Content | Karl Fischer titration | ≤0.1% |

| Residual Catalyst | ICP-MS | ≤10 ppm |

| Structural Confirmation | NMR, IR spectroscopy | Consistent with reference spectra |

Industrial Purity Standards

Industrial suppliers typically guarantee a minimum purity of 97 percent, as determined by gas chromatography [3] [6]. The product is supplied as a colorless liquid, with a molecular weight of 246.38 grams per mole and a boiling point of 310°C [6]. The compound is stored under inert gas and protected from moisture to preserve its reactivity.

Batch-to-batch consistency is ensured by rigorous quality control protocols, including retention of reference samples and periodic reanalysis. The implementation of statistical process control enables early detection of deviations and continuous improvement of production processes.

Influence of Purity on Application Performance

The performance of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane in applications such as polysilsesquioxane synthesis, surface modification, and hybrid material production is highly sensitive to purity. Impurities can act as inhibitors or initiators of unwanted side reactions, leading to variability in product properties. High purity is particularly critical in optical and electronic applications, where trace contaminants can affect transparency, conductivity, or mechanical strength [1] [2].

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 30 of 216 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 186 of 216 companies with hazard statement code(s):;

H317 (30.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H341 (48.39%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (29.57%): May cause cancer [Danger Carcinogenicity];

H351 (66.67%): Suspected of causing cancer [Warning Carcinogenicity];

H412 (47.85%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Plastics product manufacturing

Rubber product manufacturing

7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-: ACTIVE